Methyl indole-2,4,5,6,7-D5-3-acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

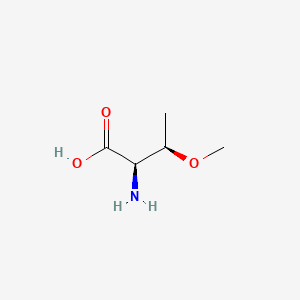

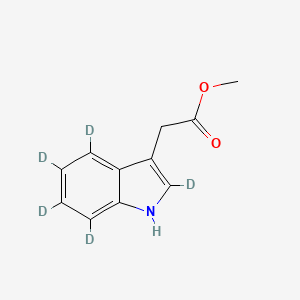

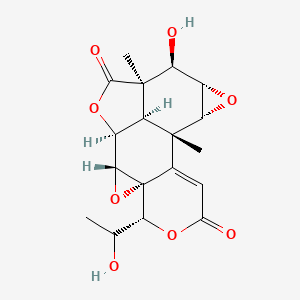

“Methyl indole-2,4,5,6,7-D5-3-acetate” is an isotopic analog of “Methyl Indole-3-acetate”, which is an important phytohormone . It has a molecular weight of 180.21 .

Molecular Structure Analysis

The molecular structure of “Methyl indole-2,4,5,6,7-D5-3-acetate” is represented by the empirical formula C10D5H4NO2 . The SMILES string representation is [2H]c1c([2H])c([2H])c2c(CC(O)=O)c([2H])[nH]c2c1[2H] .Physical And Chemical Properties Analysis

“Methyl indole-2,4,5,6,7-D5-3-acetate” is a solid with a melting point of 165-169 °C (lit.) .Scientific Research Applications

Synthesis and Functionalization

Indole derivatives are pivotal in the synthesis of complex molecules due to their versatile reactivity. For instance, the synthesis of aminoethyl-substituted indole-3-acetic acids for the preparation of tagged and carrier-linked auxins demonstrates the utility of indole derivatives in creating bioactive compounds with potential applications in agriculture and biotechnology (Ilić et al., 2005). Additionally, the study on nucleophilic reactivities of indoles highlights their chemical reactivity, which is crucial for developing synthetic methodologies in organic chemistry (Lakhdar et al., 2006).

Medicinal Chemistry and Drug Design

Indole derivatives play a significant role in drug discovery and development. For example, the discovery of highly potent and selective inhibitors of aldose reductase for the treatment of chronic diabetic complications showcases the therapeutic potential of indole-based compounds (Van Zandt et al., 2005). This demonstrates the relevance of indole derivatives in developing new treatments for chronic diseases.

Environmental and Microbial Degradation

The microbial degradation of indole and its derivatives, including their environmental impact and the mechanisms of microbial breakdown, indicates the ecological importance of understanding indole chemistry. This knowledge is vital for bioremediation strategies and environmental protection efforts (Arora et al., 2015).

Analytical and Biochemical Applications

The development of high-throughput methods for the quantitative analysis of indole-3-acetic acid and other auxins from plant tissue illustrates the analytical applications of indole derivatives in plant science and agriculture (Barkawi et al., 2008). This is crucial for research in plant growth and development.

Future Directions

properties

IUPAC Name |

methyl 2-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3/i2D,3D,4D,5D,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTHADMDGDNYQRX-BCDFGHNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CNC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(=O)OC)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl indole-2,4,5,6,7-D5-3-acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-2-thiolate](/img/structure/B560797.png)

![Uracil, 6-amino-5-[2-(benzylmethylamino)acetamido]-1,3-dimethyl- (6CI)](/img/no-structure.png)

![Zirconium, tris[2-[(2-aminoethyl)amino]ethanolato-kappaO][2,2-bis[(2-propenyloxy-kappaO)methyl]-1-butanolato-kappaO]-, (OC-6-22)-](/img/structure/B560800.png)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)